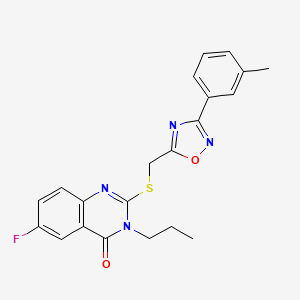
6-fluoro-3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound of interest due to its multifaceted applications in scientific research. This quinazolinone derivative, known for its complex structure, exhibits unique properties making it valuable for various biochemical and pharmaceutical studies. The compound's core structure, quinazoline, is often the backbone of many pharmacologically active substances, contributing to its prominence in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
- Chemistry::
Used as a precursor or intermediate in synthesizing other complex molecules.
- Biology::
Potential use in bioassays to investigate enzyme interactions and receptor binding.
- Medicine::
Potential therapeutic applications, given its structural similarity to pharmacologically active quinazolines.
- Industry::
Employed in material science for developing novel materials with specific electronic or optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 6-fluoro-3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps, starting from basic precursors:
- Formation of Quinazolinone Core::
The initial step involves the construction of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives under dehydrating conditions.
- Introduction of the Fluoro and Propyl Groups::
Fluorination can be carried out using appropriate fluorinating agents such as N-fluorobenzenesulfonimide (NFSI), while the propyl group can be introduced through alkylation reactions using propyl halides under basic conditions.
- Attachment of the Oxadiazole Ring::
The 1,2,4-oxadiazole ring can be synthesized via cyclodehydration of amidoximes or from acylhydrazides and nitriles.
- Thioether Linkage Formation::
The final step involves the formation of a thioether linkage, which can be accomplished by reacting the oxadiazole-substituted intermediate with thiol-containing compounds under basic conditions.
Industrial Production Methods:
For industrial-scale production, optimizations are made to ensure higher yields and cost-effectiveness:
- Catalysts and Reaction Medium::
Using specific catalysts can enhance the reaction efficiency. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to maintain reaction conditions.
- Purification Techniques::
Purification through recrystallization, chromatography, and distillation ensures the final product's purity.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
- Oxidation::
6-fluoro-3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo oxidation reactions, forming sulfoxides or sulfones depending on the oxidizing agent and conditions.
- Reduction::
Reduction can lead to the cleavage of the thioether linkage or reduction of the oxadiazole ring.
- Substitution::
This compound may participate in nucleophilic or electrophilic substitution reactions, where the fluoro group is a key reactive site.
Common Reagents and Conditions:
- Oxidizing Agents::
Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).
- Reducing Agents::
Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
- Substitution Reagents::
Halides, organolithium reagents, Grignard reagents.
Major Products Formed:
- Oxidation Products::
Sulfoxides, sulfones.
- Reduction Products::
Thioethers, dihydro compounds.
- Substitution Products::
Fluoro-substituted derivatives, organometallic compounds.
Wirkmechanismus
Molecular Targets and Pathways Involved:
- Binding Affinity::
It may interact with specific protein targets, such as kinases or enzymes, affecting their activity.
- Pathway Modulation::
By binding to these targets, it can modulate cellular pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparing 6-fluoro-3-propyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one with other quinazolinone derivatives:
- Uniqueness::
The presence of the oxadiazole and thioether groups makes this compound unique, providing distinct chemical reactivity and biological activity.
- Similar Compounds::
4-anilinoquinazolines, 6,7-dimethoxyquinazolin-4(3H)-ones, and other fluorinated quinazolinones.
That should cover the details you need
Eigenschaften
IUPAC Name |
6-fluoro-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-3-9-26-20(27)16-11-15(22)7-8-17(16)23-21(26)29-12-18-24-19(25-28-18)14-6-4-5-13(2)10-14/h4-8,10-11H,3,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKQBEVQDKUFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
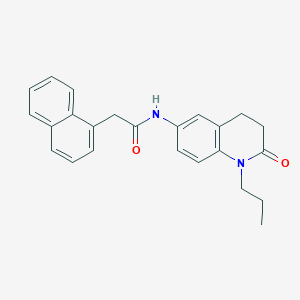
![7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2960665.png)
![4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one](/img/structure/B2960666.png)
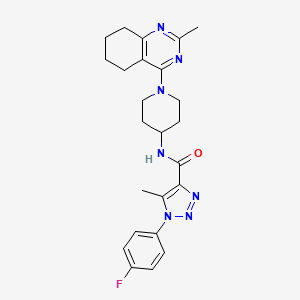
![3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine](/img/structure/B2960670.png)
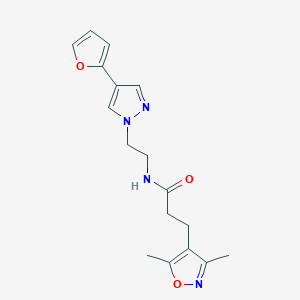

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-ethylhexyl)cyclohexanecarboxamide](/img/structure/B2960674.png)
![1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B2960677.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2960678.png)
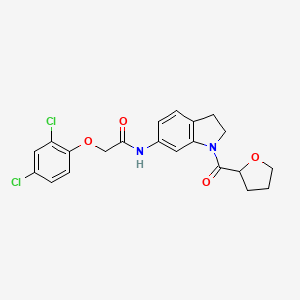
![7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2960680.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2960681.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2960683.png)
